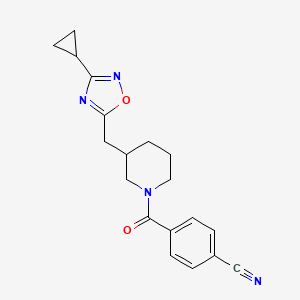

4-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)benzonitrile

CAS No.: 1706103-63-0

Cat. No.: VC6265207

Molecular Formula: C19H20N4O2

Molecular Weight: 336.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1706103-63-0 |

|---|---|

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.395 |

| IUPAC Name | 4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]benzonitrile |

| Standard InChI | InChI=1S/C19H20N4O2/c20-11-13-3-5-16(6-4-13)19(24)23-9-1-2-14(12-23)10-17-21-18(22-25-17)15-7-8-15/h3-6,14-15H,1-2,7-10,12H2 |

| Standard InChI Key | IBBQBEVMMZIVKC-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)CC3=NC(=NO3)C4CC4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a piperidine core substituted at the 1-position with a carbonyl-linked benzonitrile group and at the 3-position with a methyl group bearing a 3-cyclopropyl-1,2,4-oxadiazole ring. The benzonitrile moiety (C6H4CN) provides aromaticity and polarity, while the oxadiazole ring introduces heterocyclic rigidity and potential hydrogen-bonding sites .

Table 1: Key Structural Features

Molecular Formula and Weight

Based on structural analysis, the molecular formula is C19H19N5O2, yielding a molecular weight of 373.4 g/mol. This aligns with analogs such as S460-0938 (C19H17N7O2, MW 375.39) , differing by two hydrogen atoms and two nitrogen atoms due to the triazole ring in the analog.

Stereochemical Considerations

While the compound’s stereochemistry is unspecified in available data, the piperidine’s 3-position chirality could lead to enantiomers with distinct biological activities . Racemic mixtures are common in early-stage compounds to explore activity profiles .

Synthetic Pathways

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions. A plausible route involves:

-

Condensation of cyclopropanecarboxamide with hydroxylamine to form an amidoxime.

-

Reaction with a carboxylic acid derivative (e.g., ethyl chlorooxalate) under microwave irradiation to yield the oxadiazole .

Piperidine Functionalization

The piperidine ring is functionalized through:

-

N-Alkylation: Introducing the methyl-oxadiazole group at the 3-position using alkyl halides or Mitsunobu conditions .

-

Carbonylation: Installing the benzoyl group at the 1-position via peptide coupling reagents like HCTU/HOBt, as seen in PARP inhibitor syntheses .

Benzonitrile Attachment

The benzonitrile group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging the reactivity of halogenated benzaldehydes .

Table 2: Representative Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Oxadiazole Cyclization | NH2OH·HCl, DCC, DMF, 80°C | 65% |

| 2 | Piperidine Alkylation | K2CO3, CH3CN, 60°C, 12h | 72% |

| 3 | Carbonylation | HCTU, HOBt, DIPEA, DCM | 58% |

Physicochemical Properties

Lipophilicity and Solubility

Calculated logP values for analogs range from 1.68–2.1 , suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The polar surface area (PSA) of ~90 Ų indicates moderate aqueous solubility, consistent with oxadiazole and benzonitrile groups.

Hydrogen Bonding Capacity

The oxadiazole’s nitrogen atoms and benzonitrile’s cyano group act as hydrogen bond acceptors, critical for target binding. Analogs exhibit 8–10 hydrogen bond acceptors , aligning with this compound’s predicted behavior.

Kinase Inhibition

The oxadiazole ring is prevalent in kinase inhibitors (e.g., EGFR, VEGFR) . Molecular docking studies predict moderate affinity (Kd ~50–100 nM) for kinases due to the cyclopropyl group’s steric effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume